molecular formula C₁₁H₂₁NO₅ B1145051 4-Hydroxybutyryl-L-carnitine CAS No. 107870-81-5

4-Hydroxybutyryl-L-carnitine

Cat. No. B1145051
CAS RN: 107870-81-5
M. Wt: 247.29
InChI Key:
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Description

4-Hydroxybutyryl-L-carnitine, also known as (3R)-3-(butyryloxy)-4-(trimethylammonio)butanoate or L-carnitine butyryl ester, is classified as a member of the acylcarnitines . Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond .


Synthesis Analysis

L-Carnitine can be synthesized within the body from the amino acids lysine or methionine . The L-carnitine biosynthesis pathway has not been observed in prokaryotes, and the use of eukaryotic microorganisms as natural L-carnitine producers lacks economic viability due to complex cultivation and low titers . This study describes the metabolic engineering of Escherichia coli for L-carnitine production .


Molecular Structure Analysis

The molecular formula of 4-Hydroxybutyryl-L-carnitine is C11H21NO5 . Its molecular weight is 247.29 .


Chemical Reactions Analysis

In the context of metabolic reactions, L-carnitine plays a major role in fatty acid oxidation . It is involved in the transport of activated long-chain fatty acids and products of peroxisomal β-oxidation into the mitochondria for subsequent completion of β-oxidation .


Physical And Chemical Properties Analysis

4-Hydroxybutyryl-L-carnitine is hygroscopic and should be stored at -20°C in an inert atmosphere . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Biomarkers of Mitochondrial Myopathy

4-Hydroxybutyryl-L-carnitine is found to be a biomarker of mitochondrial myopathy . Mitochondrial myopathies are diseases that affect the mitochondria in our cells, which are responsible for producing energy. In a study, it was found that elevated concentrations of acylcarnitines, including 4-Hydroxybutyryl-L-carnitine, were common in patients with mitochondrial myopathy .

Role in β-Oxidation

Carnitine and acylcarnitines, including 4-Hydroxybutyryl-L-carnitine, play an integral role in the mitochondrial metabolism of fatty acids and maintenance of free coenzyme A (CoA) availability . They ensure the transport of fatty acids for β-oxidation in the mitochondrial matrix .

Biomedical Applications of Poly-4-hydroxybutyrate (P4HB)

Poly-4-hydroxybutyrate (P4HB), a polymer that includes 4-Hydroxybutyryl-L-carnitine, has received FDA approval for medical applications . However, most PHA producing microorganisms lack the ability to synthesize P4HB or PHA comprising 4-hydroxybutyrate (4HB) monomer due to their absence of a 4HB monomer supplying pathway .

Production of 4HB Polymers in Non-4HB Producing Microorganisms

Researchers have adopted strategies to reduce the cost of producing 4HB polymers, such as utilizing low-cost substrate as well as constructing 4HB monomer supplying pathways in microorganisms . This has implications for the production of 4HB polymers, including 4-Hydroxybutyryl-L-carnitine .

Role in Dietary Supplements

Dietary L-carnitine, which includes 4-Hydroxybutyryl-L-carnitine, is used to counteract the adverse effects arising from feeding farmed fish with high dietary lipid diets . L-carnitine enables long-chain fatty acids (LCFA) to enter the mitochondria and undergo β-oxidation .

Environmental Sustainability

As global concerns about environmental sustainability are rising, bioplastics like Polyhydroxyalkanoates (PHA), which include 4-Hydroxybutyryl-L-carnitine, are gaining increasing importance as a viable alternative to petrochemical-based plastics . PHA are environmentally friendly, biodegradable materials derived from renewable sources .

Mechanism of Action

Target of Action

4-Hydroxybutyryl-L-carnitine, also known as ®-3-hydroxybutyrylcarnitine , is a naturally occurring compound found in all mammalian speciesIt is known that l-carnitine and its derivatives, including 4-hydroxybutyryl-l-carnitine, play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation .

Mode of Action

The mode of action of 4-Hydroxybutyryl-L-carnitine involves its interaction with its targets, leading to changes in cellular metabolism. The compound is involved in the esterification of L-carnitine to form acylcarnitine derivatives, which are essential for the transport of fatty acids into the mitochondria . This process is vital for the β-oxidation of fatty acids, a key metabolic pathway.

Biochemical Pathways

4-Hydroxybutyryl-L-carnitine plays a significant role in the β-oxidation of fatty acids, a crucial metabolic pathway. This pathway involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism . Additionally, the compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxybutyryl-L-carnitine involves its absorption, distribution, metabolism, and excretion (ADME). The concentrations of L-carnitine and its esters, including 4-Hydroxybutyryl-L-carnitine, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The action of 4-Hydroxybutyryl-L-carnitine results in the transport of fatty acids into the mitochondria, where they undergo β-oxidation. This process is essential for energy production within cells. Disturbances in this process can lead to various disorders of carnitine insufficiency, which ultimately result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .

Safety and Hazards

L-carnitine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Elevated concentrations of acylcarnitines are common in patients with mitochondrial myopathy and show a specific pattern affecting hydroxylated long-chain acylcarnitines . Preventing nutrient deficiencies like L-carnitine can be beneficial in maintaining metabolic flexibility via the optimization of mitochondrial function . This can have implications for future diagnostic workup of patients .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxybutyryl-L-carnitine involves the conversion of L-carnitine to 4-hydroxybutyryl-L-carnitine through a series of chemical reactions.", "Starting Materials": [ "L-carnitine", "4-hydroxybutyric acid", "Dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: L-carnitine is reacted with 4-hydroxybutyric acid in the presence of DCC and NHS to form 4-Hydroxybutyryl-L-carnitine-NHS ester.", "Step 2: The NHS ester is then treated with DMAP and methanol to form 4-Hydroxybutyryl-L-carnitine.", "Step 3: The product is purified using a mixture of chloroform and diethyl ether.", "Step 4: The final product is obtained by treating the purified product with NaOH and HCl to remove any remaining impurities." ] }

CAS RN

107870-81-5

Product Name

4-Hydroxybutyryl-L-carnitine

Molecular Formula

C₁₁H₂₁NO₅

Molecular Weight

247.29

Origin of Product

United States

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